molecular formula C30H47O2P B1592431 Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine CAS No. 1173023-24-9

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

Cat. No.: B1592431
CAS No.: 1173023-24-9
M. Wt: 470.7 g/mol
InChI Key: AZEBUSRDBBMQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: is a phosphine compound characterized by its bulky and electron-rich structure. This compound is known for its utility in various chemical reactions, particularly in catalysis and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • This compound: can be synthesized through the reaction of 3,5-di-tert-butyl-4-methoxyphenylmagnesium bromide with phosphorus trichloride .

  • The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

  • Large-scale production: involves similar synthetic routes but with optimized conditions to ensure high yield and purity.

  • Purification: steps may include recrystallization or distillation to achieve the desired quality.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation to form This compound oxide .

  • Reduction: Reduction reactions are less common but can be achieved under specific conditions.

  • Substitution: It can participate in substitution reactions, often used in the formation of phosphine derivatives .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of a catalyst.

  • Reduction: Reduction typically requires hydride donors such as lithium aluminium hydride .

  • Substitution: Substitution reactions often use halogenating agents like phosphorus trichloride .

Major Products Formed:

  • Oxidation: The major product is This compound oxide .

  • Reduction: Reduction products are less common but can include phosphine derivatives .

  • Substitution: Substitution reactions yield various phosphine derivatives .

Chemistry:

  • Catalysis: This compound is widely used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.

  • Organic Synthesis: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.

Biology:

  • Biological Studies: It is used in biological studies to understand enzyme mechanisms and interactions.

Medicine:

  • Drug Development: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.

Industry:

  • Material Science: It is used in the development of advanced materials with specific properties.

  • Environmental Applications: It plays a role in environmental remediation processes.

Molecular Targets and Pathways:

  • Catalysis: The compound acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.

  • Biological Interactions: In biological systems, it may interact with enzymes and other biomolecules, influencing their activity.

Mechanism:

  • Catalysis: The bulky structure of the compound provides steric hindrance, which can influence the selectivity and activity of the catalytic process.

  • Biological Interactions: The electron-rich nature of the compound allows it to form stable complexes with metal ions, which can modulate biological processes.

Comparison with Similar Compounds

  • Bis(3,5-dimethylphenyl)phosphine

  • Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

  • Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

  • Tris(4-trifluoromethylphenyl)phosphine

Uniqueness:

  • Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: stands out due to its bulky and electron-rich structure, which provides unique steric and electronic properties compared to other phosphine compounds.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to act as a ligand in catalysis and its potential in drug development highlight its importance in advancing both chemistry and medicine.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47O2P/c1-27(2,3)21-15-19(16-22(25(21)31-13)28(4,5)6)33-20-17-23(29(7,8)9)26(32-14)24(18-20)30(10,11)12/h15-18,33H,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEBUSRDBBMQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619593
Record name Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-24-9
Record name Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine
Reactant of Route 2
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine
Reactant of Route 3
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine
Reactant of Route 4
Reactant of Route 4
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine
Reactant of Route 5
Reactant of Route 5
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine
Reactant of Route 6
Reactant of Route 6
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.